molecular formula C23H21N3O5S B300990 Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Cat. No. B300990
M. Wt: 451.5 g/mol
InChI Key: ALBCJAGFDXTBSQ-VASVRFFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in inflammation and tumor growth, leading to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
Studies have shown that Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has a low toxicity profile and does not cause significant biochemical or physiological effects at low concentrations. However, at high concentrations, it may cause cytotoxicity and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is its low toxicity profile, making it a suitable candidate for in vitro and in vivo experiments. However, its low solubility in water may limit its use in certain experiments, and its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other fields such as material science and agriculture. Additionally, future studies may focus on developing more efficient synthesis methods and improving its solubility in water.

Synthesis Methods

Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate can be synthesized using a variety of methods, including the reaction of 4-amino benzoic acid, ethyl cyanoacetate, and 2-methyl-4-thiazolidinone in the presence of a catalyst such as triethylamine. Another method involves the reaction of 4-amino benzoic acid, ethyl cyanoacetate, and 2-methyl-4-thiazolidinone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. In agriculture, it has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for plant disease control. In material science, it has been studied for its potential applications in the development of organic semiconductors and photovoltaic devices.

properties

Product Name

Ethyl 4-({5-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 4-[[(5Z)-5-[[4-(cyanomethoxy)-3-methoxyphenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C23H21N3O5S/c1-4-30-22(28)16-6-8-17(9-7-16)25-23-26(2)21(27)20(32-23)14-15-5-10-18(31-12-11-24)19(13-15)29-3/h5-10,13-14H,4,12H2,1-3H3/b20-14-,25-23?

InChI Key

ALBCJAGFDXTBSQ-VASVRFFCSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OCC#N)OC)/S2)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC#N)OC)S2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC#N)OC)S2)C

Origin of Product

United States

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